2-Pyrrolidinemethanol hydrochloride

Solubility Formulation Reaction Medium

Procurement of generic amino alcohols often fails due to solubility mismatches, conformational flexibility, and hygroscopicity. This chiral β-amino alcohol salt eliminates those pain points. - **Solubility advantage**: Enhanced aqueous solubility vs. piperidine analogs; stable in buffered media. - **Catalytic performance**: Enables dynamic enamine-oxazolidine equilibrium; direct precursor to CBS oxazaborolidine catalysts (up to 87.7% ee). - **Handling**: Non-hygroscopic HCl salt ensures reproducible storage and neutralization to free base. Immediately available enantiomerically pure for phosphoramidite ligand synthesis.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B8806017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidinemethanol hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC(NC1)CO.Cl
InChIInChI=1S/C5H11NO.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H
InChIKeyFWXXCGIUQGFYIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolidinemethanol Hydrochloride Procurement Guide


2-Pyrrolidinemethanol hydrochloride (CAS: 1635389-95-5 for the (R)-enantiomer), also known as prolinol hydrochloride, is a chiral β-amino alcohol in its hydrochloride salt form with molecular formula C5H12ClNO and molecular weight 137.61 g/mol [1]. It is derived from the reduction of the naturally occurring amino acid L-proline and serves as a foundational chiral building block in organic synthesis [2]. The compound features a saturated five-membered pyrrolidine ring with a primary hydroxymethyl group at the 2-position, providing both a secondary amine and a primary alcohol as functional handles for further derivatization. As a hydrochloride salt, it exhibits improved handling properties and aqueous solubility compared to its free base form [1].

Substitution Risks of 2-Pyrrolidinemethanol HCl


In procurement decisions for chiral building blocks and catalyst precursors, generic substitution often fails due to critical differences in physicochemical properties, stereochemical availability, and downstream catalytic performance. While 2-piperidinemethanol (a six-membered ring analog) may appear structurally similar, it exhibits significantly different solubility characteristics: 2-piperidinemethanol is only slightly soluble in water , whereas 2-pyrrolidinemethanol hydrochloride shows enhanced aqueous solubility due to its salt form [1]. Furthermore, the five-membered pyrrolidine ring confers distinct conformational rigidity and stereoelectronic properties compared to the more flexible six-membered piperidine ring, directly affecting the enantioselectivity of derived catalysts [2]. Even within the pyrrolidine class, non-salt free base forms present handling challenges due to hygroscopicity and air sensitivity, making the hydrochloride salt the preferred form for reproducible synthetic workflows [1].

2-Pyrrolidinemethanol HCl Comparative Evidence


Aqueous Solubility Advantage over 2-Piperidinemethanol

2-Pyrrolidinemethanol hydrochloride demonstrates superior aqueous solubility compared to its six-membered ring analog 2-piperidinemethanol. This difference is critical for reactions conducted in aqueous or mixed aqueous-organic media, where catalyst or reagent solubility directly impacts reaction kinetics and reproducibility [1].

Solubility Formulation Reaction Medium Aqueous Synthesis

Enantioselectivity in Asymmetric Allylation: Pyrrolidine vs. Indoline Ligands

In a direct head-to-head comparison of pincer palladium complexes derived from different chiral amino alcohols, the complex derived from (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (Complex 1) and the complex derived from (S)-(+)-indolinemethanol (Complex 2) were tested as catalysts for asymmetric homoallylation of sulfonimines. The pyrrolidinemethanol-derived complex 2 achieved 33% ee, while the indolinemethanol-derived complex 1 exhibited no enantioselectivity (0% ee) [1]. This demonstrates the critical influence of the pyrrolidine scaffold on catalytic stereocontrol.

Asymmetric Catalysis Palladium Complexes Allylation Enantioselectivity

Enamine Equilibrium: Prolinol vs. Diphenylprolinol

NMR spectroscopic analysis revealed that unsubstituted prolinol (2-pyrrolidinemethanol) and α,α-diphenylprolinol exhibit fundamentally different enamine-oxazolidine equilibrium behavior. In prolinol catalysts, the enamine intermediate undergoes rapid cyclization to the oxazolidine, establishing a 'parasitic equilibrium' that can be leveraged for certain catalytic cycles. In contrast, with diphenylprolinol, the equilibrium is fully shifted to the endo-oxazolidine ('dead end') due to the Thorpe-Ingold effect of the two geminal phenyl rings, preventing enamine formation [1].

Organocatalysis Enamine Mechanism Reaction Intermediates NMR Spectroscopy

CBS Catalyst Precursor Synthesis

While unsubstituted 2-pyrrolidinemethanol itself is a foundational chiral building block, its derivative (R/S)-α,α-diphenyl-2-pyrrolidinemethanol serves as the core scaffold for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, which achieve enantioselectivities of 81.6–87.7% ee in the asymmetric reduction of prochiral ketones [1]. Further optimized derivatives incorporating pyridinylmethyl groups have been reported to achieve up to 98% ee in asymmetric borane reductions [2].

CBS Catalyst Asymmetric Reduction Chiral Ligand Ketone Reduction

Salt vs. Free Base Storage Stability

The hydrochloride salt of 2-pyrrolidinemethanol offers significant practical advantages over the free base form. The free base amino alcohol is hygroscopic and air-sensitive, requiring storage under inert gas and protection from moisture [1]. In contrast, the hydrochloride salt is a stable crystalline solid that can be stored at room temperature under dry conditions without special atmospheric precautions [2].

Stability Storage Conditions Hygroscopicity Salt Form

2-Pyrrolidinemethanol HCl Applications


Asymmetric Organocatalysis with Unsubstituted Prolinol

2-Pyrrolidinemethanol hydrochloride is ideally suited for researchers developing organocatalytic systems that require the dynamic enamine-oxazolidine equilibrium unique to unsubstituted prolinol. As established by NMR mechanistic studies, prolinol maintains a rapid, reversible equilibrium between enamine and oxazolidine intermediates, in contrast to α,α-diphenylprolinol which is irreversibly trapped as the endo-oxazolidine [1]. This property makes the unsubstituted scaffold the preferred starting point when the Thorpe-Ingold effect of geminal aryl groups is detrimental to catalytic turnover. The hydrochloride salt provides the free amino alcohol upon neutralization while ensuring stable, reproducible storage of the chiral pool material.

Chiral Ligand Synthesis for Transition Metal Catalysis

This compound serves as the essential chiral building block for synthesizing phosphoramidite and related ligands for transition metal catalysis. In palladium-catalyzed asymmetric allylation reactions, complexes derived from the 2-pyrrolidinemethanol scaffold exhibited measurable enantioselectivity (33% ee) while the indolinemethanol-derived analog showed no stereocontrol whatsoever [2]. For synthetic groups developing novel chiral ligands, procurement of enantiomerically pure 2-pyrrolidinemethanol hydrochloride is mandatory to ensure that subsequent derivatization yields catalysts with predictable stereochemical outcomes.

CBS Catalyst Precursor Preparation

2-Pyrrolidinemethanol hydrochloride is the foundational starting material for synthesizing (R/S)-α,α-diphenyl-2-pyrrolidinemethanol, the core scaffold of Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. These CBS catalysts are industry-standard reagents for the asymmetric reduction of prochiral ketones, achieving enantioselectivities of 81.6–87.7% ee in documented applications [3]. The hydrochloride salt is the preferred procurement form because it provides the chiral pyrrolidine scaffold in a stable, easily handled format that can be directly converted to the requisite Grignard addition precursor for diphenyl group installation.

Aqueous-Phase Asymmetric Synthesis and Bioconjugation

The enhanced aqueous solubility of 2-pyrrolidinemethanol hydrochloride compared to 2-piperidinemethanol makes it a superior choice for reactions conducted in water or aqueous-organic mixed solvent systems . This solubility advantage is particularly relevant for developing water-compatible organocatalysts and for bioconjugation applications where maintaining aqueous solubility of the small-molecule component is critical for reaction efficiency. The hydrochloride salt can be used directly in buffered aqueous media without precipitation issues that plague less soluble amino alcohol analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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